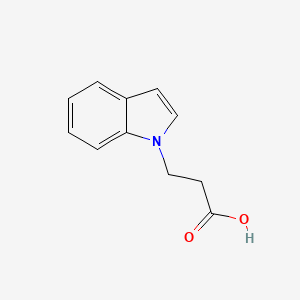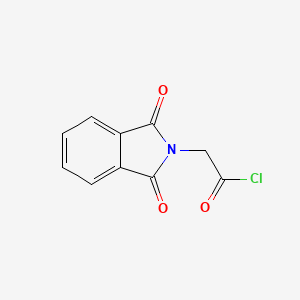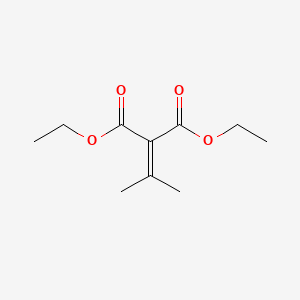
5,6,7,8-Tetrahydrochinoxalin
Übersicht
Beschreibung
5,6,7,8-Tetrahydroquinoxaline derivatives are a class of compounds that have been the subject of various synthetic strategies due to their potential applications in medicinal chemistry and other fields. These compounds are characterized by a partially saturated bicyclic ring system that can be functionalized in various ways to yield compounds with diverse biological activities and chemical properties .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroquinoxaline derivatives often involves the ring closure of disubstituted pyrazines. For instance, derivatives with an oxygen functionality in the 6-position have been prepared using this method . Additionally, amino-substituted tetrahydroquinolines, which are structurally related to tetrahydroquinoxalines, have been synthesized via catalytic hydrogenation of acetamidoquinolines followed by acetamide hydrolysis . This method has been shown to yield good to moderate product yields depending on the position of the acetamido substituent. Furthermore, a concise one-pot synthesis approach has been developed for the preparation of trifluoromethyl-containing tetrahydroquinolines, which are valuable in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoxaline derivatives can be complex, with various substituents influencing their chemical behavior. For example, the crystal structure of certain tetrahydroisoquinolines has been determined by X-ray diffraction analysis, providing insights into their three-dimensional conformation and potential reactivity .
Chemical Reactions Analysis
Tetrahydroquinoxaline derivatives can undergo a variety of chemical reactions. For instance, thioureas derived from tetrahydroquinoline have been prepared and tested for biological activity, demonstrating different structure-activity relationships from related compounds . Additionally, the synthesis of tetrahydroquinoline-8-thiocarboxamides involves reactions with trimethylsilyl isocyanate and isothiocyanate, followed by hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-tetrahydroquinoxaline derivatives are influenced by their molecular structure and substituents. For example, tetrahydroquinolines with appended trifluoromethyl groups exhibit valuable properties such as metabolic stability due to the presence of the CF3 group . The electronic, optical, and electrochemical properties of these compounds can be modulated by different substituents, as demonstrated by the synthesis and characterization of tetraalkoxyphenanthrene-fused thiadiazoloquinoxalines .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
5,6,7,8-Tetrahydrochinoxalin ist ein Grundgerüst in vielen bioaktiven Molekülen. Seine Derivate werden für verschiedene pharmazeutische Anwendungen synthetisiert, wie z. B. enantioselektive Synthese, die für die Herstellung von Medikamenten mit spezifischen erwünschten Wirkungen entscheidend ist .
Forschung zu männlichen Kontrazeptiva
Derivate von this compound wurden auf ihre potenzielle Verwendung als nicht-hormonelle männliche Kontrazeptiva untersucht. Die Forschung konzentrierte sich auf die Antagonisierung der P2X1-Purinozeptor-Aktivität im Vas deferens, um den Spermientransport zu hemmen .
Antimikrobielle Mittel
Chinoxalinderivate, einschließlich this compound, werden bei der Entwicklung von Antibiotika eingesetzt. Sie spielen eine wichtige Rolle bei der Herstellung von Verbindungen mit antimikrobiellen Eigenschaften gegen verschiedene Mikroorganismen .
Pflanzenschutzmittel
In der Landwirtschaft werden Derivate von this compound auf ihre potenzielle Verwendung als Geschmacksstoffe und möglicherweise in anderen Anwendungen im Zusammenhang mit der Lebensmittelproduktion und -konservierung untersucht .
Materialwissenschaften
Die Eigenschaften der Verbindung sind auch in den Materialwissenschaften von Interesse, wo ihre Derivate bei der Synthese neuer Materialien mit spezifischen Eigenschaften verwendet werden könnten, die für industrielle Anwendungen geeignet sind .
Umweltanwendungen
Die Forschung zu den Umweltanwendungen von this compound umfasst seine Rolle als flüchtige Komponente in verschiedenen natürlichen Prozessen und seine potenzielle Verwendung in Umweltüberwachungs- oder Sanierungsstrategien .
Safety and Hazards
5,6,7,8-Tetrahydroquinoxaline is considered hazardous. It is combustible and causes skin and eye irritation. It may also cause respiratory irritation . It is harmful if swallowed . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .
Wirkmechanismus
Target of Action
The primary target of 5,6,7,8-Tetrahydroquinoxaline is the P2X1-purinoceptor . This receptor plays a crucial role in sympathetically mediated contractions of smooth muscle cells in the vasa deferentia, which is essential for sperm transport .
Mode of Action
5,6,7,8-Tetrahydroquinoxaline interacts with its target, the P2X1-purinoceptor, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The compound’s interaction with the receptor results in the attenuation of contractile responses to electrical field stimulation .
Biochemical Pathways
It is known that the compound’s antagonistic action on the p2x1-purinoceptor disrupts the normal function of this receptor, thereby affecting the downstream effects related to sperm transport .
Pharmacokinetics
Its molecular weight of 1341784 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 5,6,7,8-Tetrahydroquinoxaline’s action primarily involve the inhibition of contractions mediated by the P2X1-purinoceptor . This results in a disruption of sperm transport, which could potentially be leveraged for the development of a novel nonhormonal method of male contraception .
Action Environment
It is known that the compound is a volatile component of roasted peanuts, roasted filberts, roasted sesame seed, and roasted cocoa , suggesting that it may be stable under high-temperature conditions.
Biochemische Analyse
Biochemical Properties
5,6,7,8-Tetrahydroquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the P2X1-purinoceptor, a receptor involved in the contraction of smooth muscle cells . This interaction is crucial for processes such as sperm transport in the vas deferens. Additionally, 5,6,7,8-Tetrahydroquinoxaline has been found to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of 5,6,7,8-Tetrahydroquinoxaline on cellular processes are diverse. It influences cell signaling pathways by acting as an antagonist to specific receptors, such as the P2X1-purinoceptor . This antagonistic action can lead to the inhibition of smooth muscle contractions, impacting processes like sperm transport. Furthermore, 5,6,7,8-Tetrahydroquinoxaline can alter gene expression and cellular metabolism by interacting with various enzymes and proteins . These interactions can result in changes in cellular functions and metabolic flux.
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydroquinoxaline exerts its effects through binding interactions with biomolecules. It acts as an antagonist to the P2X1-purinoceptor, inhibiting its activity and preventing the receptor from mediating smooth muscle contractions . Additionally, 5,6,7,8-Tetrahydroquinoxaline can inhibit enzymes involved in metabolic pathways, leading to changes in gene expression and cellular metabolism . These molecular interactions are crucial for understanding the compound’s biochemical properties and effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6,7,8-Tetrahydroquinoxaline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5,6,7,8-Tetrahydroquinoxaline remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of specific receptors and enzymes, resulting in prolonged changes in cellular functions .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydroquinoxaline vary with different dosages in animal models. At low doses, the compound can effectively inhibit specific receptors and enzymes without causing significant adverse effects . At high doses, 5,6,7,8-Tetrahydroquinoxaline can exhibit toxic effects, leading to cellular damage and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
5,6,7,8-Tetrahydroquinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound can inhibit enzymes involved in the breakdown of certain metabolites, leading to changes in metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydroquinoxaline within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
5,6,7,8-Tetrahydroquinoxaline is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This subcellular localization is essential for understanding the compound’s activity and function within cells.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZPDOCRSYZOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=CN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047678 | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Colourless to amber liquid; Cheese-like odour | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
108.00 to 111.00 °C. @ 760.00 mm Hg | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, Sparingly soluble in water; soluble in vegetable oils, propylene glycol and DMSO, Soluble (in ethanol) | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.078-1.088 | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
34413-35-9 | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34413-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034413359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 5,6,7,8-tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6,7,8-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6,7,8-TETRAHYDROQUINOXALINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M153CJ9RA0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
29 - 30 °C | |
| Record name | 5,6,7,8-Tetrahydroquinoxaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033154 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)








